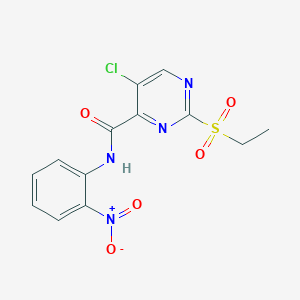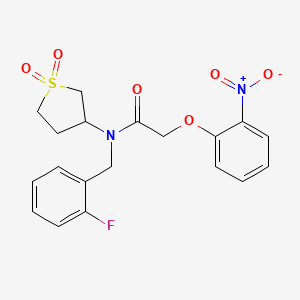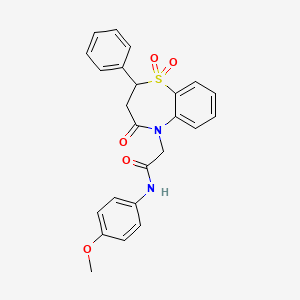
5-chloro-2-(ethylsulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with chloro, ethanesulfonyl, and nitrophenyl groups, making it a versatile molecule for chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Ethanesulfonylation: The ethanesulfonyl group is introduced via a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Nitration: The nitrophenyl group is added through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Oxidation Reactions: The ethanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products
Substitution: Formation of various substituted pyrimidine derivatives.
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
5-Chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylsulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide
- 5-Chloro-2-(ethanesulfonyl)-N-(4-nitrophenyl)pyrimidine-4-carboxamide
- 5-Bromo-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide
Uniqueness
5-Chloro-2-(ethanesulfonyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H11ClN4O5S |
|---|---|
Molecular Weight |
370.77 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11ClN4O5S/c1-2-24(22,23)13-15-7-8(14)11(17-13)12(19)16-9-5-3-4-6-10(9)18(20)21/h3-7H,2H2,1H3,(H,16,19) |
InChI Key |
VOKSRYWLDVWSOU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417831.png)
![N-(4-methylbenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417833.png)

![5-chloro-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11417856.png)
![2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B11417859.png)

![Dimethyl {2-(4-bromophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417884.png)
![2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11417888.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417891.png)
![3-[(acetyloxy)methyl]-7-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11417897.png)
![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11417900.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-N-(2-furanylmethyl)-4-methyl-](/img/structure/B11417911.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417919.png)

